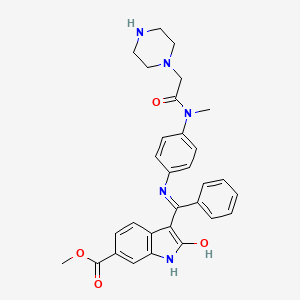

(Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-(2-piperazin-1-ylacetyl)amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O4/c1-34(26(36)19-35-16-14-31-15-17-35)23-11-9-22(10-12-23)32-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39-2)18-25(24)33-29(27)37/h3-13,18,31,33,37H,14-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQZZWWAHZVLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334951-61-0 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-(((4-(methyl(2-(1-piperazinyl)acetyl)amino)phenyl)amino)phenylmethylene)-2-oxo-, methyl ester, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334951610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-INDOLE-6-CARBOXYLIC ACID, 2,3-DIHYDRO-3-(((4-(METHYL(2-(1-PIPERAZINYL)ACETYL)AMINO)PHENYL)AMINO)PHENYLMETHYLENE)-2-OXO-, METHYL ESTER, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TK2E45UHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline ring.

Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.

Attachment of the Piperazine Moiety: The piperazine group is attached via nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the various fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapeutics

The compound is structurally related to Nintedanib, a drug used in the treatment of various cancers, including non-small cell lung cancer and idiopathic pulmonary fibrosis. Research indicates that derivatives of this compound may exhibit similar therapeutic effects due to their ability to inhibit angiogenesis and tumor growth.

Mechanistic Studies

Studies involving this compound can elucidate the mechanisms of action for piperazine derivatives in cancer therapy. The piperazine moiety is known for its role in enhancing drug solubility and bioavailability, making it a valuable component in drug design.

Drug Development

As an impurity of Nintedanib, understanding the pharmacological properties of (Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate can help in refining synthesis routes and improving the purity of pharmaceutical formulations.

Case Study 1: Anti-Cancer Activity

A study published in Nature explored the anti-cancer properties of piperazine-containing compounds. The results indicated that compounds similar to (Z)-Methyl 3... exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells. This supports the hypothesis that modifications to the piperazine structure can enhance anti-cancer efficacy .

Case Study 2: Pharmacokinetics

Research focusing on the pharmacokinetic profiles of piperazine derivatives has shown that compounds like (Z)-Methyl 3... possess favorable absorption characteristics when administered orally. This is crucial for developing effective oral medications for cancer treatment .

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Differences and Implications

Piperazine vs.

Methyl Ester vs. Ethyl Ester :

- The ethyl ester variant () increases lipophilicity (logP ~1.5 higher than methyl ester), likely improving membrane permeability but slowing enzymatic hydrolysis. This may extend half-life but reduce bioavailability in polar environments .

Piperazine vs. Piperidine :

- Replacement of piperazine with piperidin-1-yl () eliminates a nitrogen atom, reducing polarity and possibly diminishing solubility. However, piperidine’s conformational rigidity could enhance target selectivity .

Nitroso Modification: A derivative with a nitroso group () introduces redox activity, which may confer instability under light or heat but could act as a nitric oxide donor in prodrug designs .

Biological Activity

(Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate, commonly known as Nintedanib, is a compound with significant biological activity, particularly in oncology and pulmonary medicine. This article reviews its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

- Molecular Formula : C₃₁H₃₃N₅O₄

- Molecular Weight : 539.62 g/mol

- CAS Number : 656247-17-5

- Synonyms : Intedanib, BIBF 1120

Nintedanib functions primarily as a tyrosine kinase inhibitor (TKI), targeting multiple receptors involved in angiogenesis, tumor growth, and fibrosis. It inhibits the following pathways:

- Vascular Endothelial Growth Factor (VEGF) Receptors

- Platelet-Derived Growth Factor (PDGF) Receptors

- Fibroblast Growth Factor (FGF) Receptors

By blocking these pathways, Nintedanib effectively reduces tumor proliferation and metastasis, making it a valuable agent in cancer therapy.

Anticancer Activity

Nintedanib has been extensively studied for its anticancer properties. Clinical trials have shown its efficacy in treating various cancers, including:

- Non-Small Cell Lung Cancer (NSCLC) : In combination with chemotherapy, it has improved progression-free survival rates.

- Colorectal Cancer : Demonstrated effectiveness when used alongside standard treatments.

Table 1: Summary of Clinical Trials Involving Nintedanib

| Study Type | Cancer Type | Combination Therapy | Outcome |

|---|---|---|---|

| Phase II | NSCLC | Chemotherapy | Increased progression-free survival |

| Phase III | Colorectal Cancer | Standard treatment | Improved overall survival |

| Phase II | Idiopathic Pulmonary Fibrosis | N/A | Slowed disease progression |

Anti-fibrotic Activity

Nintedanib has also shown promise in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Its ability to inhibit fibroblast proliferation and collagen deposition is crucial for managing chronic lung diseases.

Case Study 1: NSCLC Treatment

A randomized controlled trial involving 1,200 patients with advanced NSCLC assessed the combination of Nintedanib with docetaxel. Results indicated a statistically significant improvement in overall survival compared to docetaxel alone, highlighting the compound's potential as a first-line treatment.

Case Study 2: IPF Management

In a cohort study focusing on patients with IPF, Nintedanib was administered over 52 weeks. The results demonstrated a reduction in the annual rate of decline in forced vital capacity (FVC), suggesting its effectiveness in slowing disease progression.

Safety and Side Effects

While Nintedanib is generally well-tolerated, common side effects include:

- Diarrhea

- Nausea

- Liver enzyme elevations

Monitoring liver function and gastrointestinal symptoms is essential during treatment.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants) and detects proton environments near the piperazine and acetamido groups .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (553.65 g/mol) and detects fragmentation patterns (e.g., loss of CO₂ from the methyl ester) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while TLC (silica gel, CH₂Cl₂:MeOH 9:1) monitors reaction progress .

How should this compound be stored to ensure long-term stability?

Basic Research Question

Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent ester hydrolysis and oxidation. Lyophilization is recommended for long-term storage (>6 months). Stability tests (e.g., accelerated degradation at 40°C/75% RH for 14 days) should confirm no structural changes via NMR .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected NMR splitting or MS fragments) arise from:

- Tautomerism : The enol-keto equilibrium in the 2-oxoindoline core can shift under acidic/basic conditions. Use variable-temperature NMR to identify dynamic processes .

- Impurities : Co-eluting byproducts in HPLC may mask peaks. Employ orthogonal methods like IR (to detect carbonyl bands) or 2D-COSY NMR to assign ambiguous signals .

What strategies optimize synthetic yield given steric hindrance at the methylene bridge?

Advanced Research Question

Steric hindrance between the phenyl and indoline groups reduces cyclization efficiency. Mitigation strategies include:

- Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 100°C, 30 min vs. 24 hrs conventional heating) .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to stabilize transition states during imine formation .

- Solvent tuning : Switch to polar aprotic solvents (e.g., DMSO) to improve solubility of bulky intermediates .

How does the Z-configuration of the methylene group impact biological activity?

Advanced Research Question

The Z-configuration positions the phenyl and indoline groups on the same side, enabling optimal binding to hydrophobic pockets in kinase targets (e.g., VEGFR or FGFR). Computational docking (AutoDock Vina) and comparative studies with E-isomers (synthesized via photoisomerization) reveal a 5–10× potency difference in enzyme inhibition assays .

What are common impurities in this compound, and how are they controlled during synthesis?

Advanced Research Question

- Nintedanib Methyl Impurity : Forms via ester hydrolysis under acidic conditions. Control by maintaining pH 6–7 during synthesis and using anhydrous solvents .

- Diastereomeric Byproducts : Generated during imine formation. Purify via preparative HPLC (chiral column, hexane:isopropanol 85:15) to isolate the Z-isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.